Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate

Cephalosporin side-chain stereochemistry Syn/anti isomer antibacterial activity Methoxyimino geometric isomerism

This (Z)-configured, trityl-protected aminothiazole ester is the process-critical side-chain building block for third-generation cephalosporin antibiotics (cefotaxime, ceftriaxone, cefixime). The N-trityl group prevents competing acylation of the thiazole 2-amino function during β-lactam coupling, enabling one-pot strategies that avoid toxic 2-mercaptobenzothiazole by-products. Substituting with deprotected EMATA reduces regioselectivity and lowers final API yields by 20–40 percentage points. Supplied with ≥95% HPLC purity and full COA/MS/NMR documentation, this intermediate meets GMP impurity profiling requirements as Cefotaxime Impurity 5 reference standard.

Molecular Formula C27H25N3O3S
Molecular Weight 471.6 g/mol
CAS No. 64485-89-8
Cat. No. B186390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate
CAS64485-89-8
Molecular FormulaC27H25N3O3S
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H25N3O3S/c1-3-33-25(31)24(30-32-2)23-19-34-26(28-23)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3,(H,28,29)/b30-24-
InChIKeyHZUYVNWQSAISMN-KRUMMXJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate (CAS 64485-89-8): Protected Cephalosporin Side-Chain Intermediate for Third-Generation Antibiotic Synthesis


Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate (CAS 64485-89-8) is a (Z)-configured, trityl-protected aminothiazole ester that serves as a key side-chain building block in the industrial synthesis of third-generation cephalosporin antibiotics, including cefotaxime, ceftriaxone, and cefixime [1]. The compound features three functionally critical structural elements: a 2-aminothiazole ring, a syn (Z)-methoxyimino group essential for antibacterial potency, and an N-trityl (triphenylmethyl) protecting group that temporarily masks the thiazole 2-amino function during multi-step condensation sequences [2]. Its molecular formula is C₂₇H₂₅N₃O₃S with a molecular weight of 471.57 g/mol .

Why Generic Substitution of Ethyl 2-Methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate Fails: The Syn Stereochemistry and Trityl Protection Dual Barrier


Generic substitution of this intermediate with closely related analogs—such as the unprotected ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (EMATA, CAS 64485-88-7) or the corresponding free acid (ATMA, CAS 65872-41-5)—is not chemically or functionally equivalent for two quantifiable reasons. First, the methoxyimino group must possess the syn (Z) configuration for downstream antibiotic activity: the anti (E) geometric isomer produces cephalosporin products with 10- to 100-fold lower antibacterial potency [1][2]. Second, the trityl protecting group is not a passive appendage; it is a process-critical functionality that prevents the thiazole 2-amino group from participating in undesired side reactions during the coupling to the β-lactam nucleus, enabling one-pot acylation strategies that avoid the toxic by-product 2-mercaptobenzothiazole [3]. Substituting with an unprotected amino-thiazole intermediate introduces competing acylation pathways, reduces regioselectivity, and typically lowers overall yields to the final cephalosporin by 20–40 percentage points [4].

Quantitative Evidence Guide: Why Procure Ethyl 2-Methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate Over Its Closest Analogs


Syn (Z) vs. Anti (E) Isomer: Mandatory Stereochemistry for Cephalosporin Antibacterial Activity

The (Z)-configuration of the methoxyimino group in the target compound is a non-negotiable structural requirement for downstream cephalosporin potency. When the syn (Z) and anti (E) isomers of the 2-methoxyimino group are incorporated into the 7-acyl side chain of cephalosporins, the resulting antibiotics show dramatically different antibacterial activities. The syn isomer of HR 756 (cefotaxime, synthesized from the syn-configured side-chain acid) was 80 times more active than the anti derivative against β-lactamase-producing strains of gram-negative bacteria [1]. At the class level, syn isomers uniformly display 10- to 100-fold higher antibacterial efficiency against gram-negative bacteria compared to their anti counterparts [2]. The target compound (CAS 64485-89-8) is specified as the (Z)-isomer—syn nomenclature equivalent—and its procurement with verified stereochemical purity is therefore essential .

Cephalosporin side-chain stereochemistry Syn/anti isomer antibacterial activity Methoxyimino geometric isomerism β-Lactamase resistance

Trityl Protection vs. Unprotected Amino-Thiazole: Enabling One-Pot Acylation Without Toxic By-Products

The N-trityl group on the thiazole 2-amino position provides a process-critical advantage over the unprotected ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (EMATA, CAS 64485-88-7). The established industrial synthesis route uses trityl chloride to protect the amino group of EMATA, yielding the target compound (CAS 64485-89-8). This protection enables subsequent hydrolysis to the corresponding acid and direct condensation with 7-aminocephalosporanic acid (7-ACA) using dicyclohexylcarbodiimide, followed by trityl removal with hot 55% formic acid to liberate the final cephalosporin [1]. In contrast, processes that bypass amino protection using reactive thioesters (e.g., MAEM, CAS 80756-85-0) achieve cephalosporin purity of 95–99% and yields of 79–95%, but generate the toxic by-product 2-mercaptobenzothiazole, which requires additional purification and waste management [2]. Patented acylation processes using unprotected amino-thiazole intermediates are highly temperature-sensitive: one patent reports 82.5% cefotaxime formation at −55°C but only 36.3% at suboptimal temperatures, demonstrating the narrow process window of unprotected routes [3].

Amino protecting groups Cephalosporin acylation Trityl chloride protection 2-Mercaptobenzothiazole avoidance

Physical Property Differentiation: Crystallinity and Handling of Trityl-Protected vs. Unprotected Intermediate

The trityl group imparts a significant change in physical properties that facilitates process-scale handling and purification. The unprotected ethyl ester (EMATA, CAS 64485-88-7) has a melting point of 162–164°C and is described as hygroscopic . The trityl-protected target compound (CAS 64485-89-8) melts at approximately 120°C (reported 120°C for the crystalline syn isomer from the tritylation step) . This 42–44°C melting point depression is typical of the increased molecular weight (471.57 vs. 229.25 g/mol) and steric bulk introduced by the triphenylmethyl group. The trityl-protected ester has higher lipophilicity (calculated logP ~5.5 vs. ~0.8 for the unprotected ester), which enables facile extraction into organic solvents (CH₂Cl₂, ether) and effective separation from aqueous-phase impurities during work-up . Commercially, the target compound is supplied at ≥95% HPLC purity as a solid, with documented availability of certificates of analysis including NMR, mass spectrometry, and HPLC traces .

Intermediate crystallinity Melting point comparison Pharmaceutical intermediate handling Process-scale solid characteristics

Trityl Deprotection Kinetics vs. Boc Protection: Acid-Labile Cleavage Under Milder Conditions

The trityl protecting group offers a distinct deprotection advantage over the tert-butyloxycarbonyl (Boc) group, which is sometimes used as an alternative amino-protecting strategy in cephalosporin side-chain synthesis. Trityl deprotection from the thiazole 2-amino position is accomplished with hot 55% formic acid, yielding the free amine (as the formate salt) under conditions that are fully compatible with the integrity of the β-lactam ring and the methoxyimino group [1]. In general, N-trityl substrates undergo deprotection in 88–97% formic acid at room temperature within 3 minutes to 2 hours, providing 85–95% yields . In contrast, Boc deprotection typically requires stronger acid conditions (e.g., neat trifluoroacetic acid or HCl in dioxane), which pose a greater risk of methoxyimino E/Z isomerization and β-lactam ring degradation [2]. The patent literature explicitly identifies both trityl and Boc as requiring 'critical acid conditions for removing the protection,' but notes that trityl-based routes have been the preferred industrial choice for decades due to their compatibility with downstream process steps [2].

Protecting group orthogonality Acid-labile deprotection Trityl vs. Boc group removal Cephalosporin final deprotection

Synthetic Step Yield: Trityl Protection of EMATA to Target Compound

The tritylation of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (EMATA) to produce the target compound has been optimized and documented in patent procedures. Using the protocol from US Patent 4,376,203, 4.6 g of EMATA (syn isomer) was reacted with 6.1 g of trityl chloride in the presence of 2.9 mL triethylamine in 92 mL CH₂Cl₂, initially at −35°C, then warming to room temperature over ~2.5 hours. After aqueous work-up (water, 0.5 N HCl, sodium acetate), drying, and crystallization from methanol/water/ether, 6.15 g of ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate was obtained as a crystalline solid melting at 120°C with the syn configuration [1]. Based on the molecular weight difference (EMATA: 229.25 g/mol; product: 471.57 g/mol), the theoretical yield is 9.46 g, giving an isolated yield of 65%. This yield is reproducible at laboratory scale and provides a benchmark for procurement quality evaluation.

N-Tritylation yield Aminothiazole protection efficiency Triphenylmethyl chloride coupling EMATA to trityl-EMATA conversion

Commercial Availability and Purity Specification vs. Research-Grade Analogs

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate (CAS 64485-89-8) is commercially catalogued by multiple suppliers with documented purity specifications. It is specifically listed as 'Cefotaxime Impurity 5' in pharmacopeial impurity reference standard catalogues, confirming its recognized status as a process-related substance in cephalosporin manufacturing . Commercial lots are provided at ≥95% purity by HPLC, with full characterization packages including COA, NMR, mass spectrometry, and HPLC chromatograms available upon request . In contrast, the closely related unprotected acid (ATMA, CAS 65872-41-5) and unprotected ethyl ester (EMATA, CAS 64485-88-7) are primarily sold as research-grade intermediates without the same level of impurity-profiling documentation, as they are not recognized as pharmacopeial impurity standards .

Pharmaceutical intermediate procurement HPLC purity specification Impurity reference standard Cephalosporin intermediate quality control

Best Application Scenarios for Ethyl 2-Methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate: From Process Development to Quality Control


Industrial Cefotaxime and Ceftriaxone Sodium Manufacturing via Trityl-Protected Side-Chain Acylation

The primary and historically validated industrial application of this intermediate is in the manufacture of cefotaxime sodium (HR-756, Claforan) and ceftriaxone sodium. The established route—trityl protection of EMATA → NaOH hydrolysis to the trityl-protected acid → DCC-mediated condensation with 7-ACA → hot 55% formic acid deprotection → NaHCO₃ salt formation—has been used for commercial production since the late 1970s [1]. This route's dependency on the trityl-protected intermediate ensures that the thiazole 2-amino group does not interfere with the acylation chemistry, enabling the quantitative coupling that is essential for high-yield, high-purity API manufacturing (target >98% purity in final crystalline sodium salt) [1][2].

Cefixime and Oral Third-Generation Cephalosporin Side-Chain Synthesis

The target compound's corresponding free acid form, (Z)-2-(2-tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid (CAS 64485-90-1), obtained by ester hydrolysis, serves as the side-chain precursor for cefixime—a widely prescribed oral third-generation cephalosporin . In the cefixime synthetic pathway, the trityl-protected acid is activated and coupled to the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) nucleus, after which deprotection yields cefixime [3]. The trityl protection strategy is essential here because the 7-AVCA nucleus contains additional reactive functionality that would be compromised if unprotected amino-thiazole side chains were employed directly.

Analytical Reference Standard for Cephalosporin Process Impurity Profiling

The compound is formally catalogued as 'Cefotaxime Impurity 5' and is used as a reference standard for HPLC impurity profiling during cephalosporin API manufacturing . In GMP-regulated production environments, quantifying residual protected intermediate in the final API is a regulatory requirement. Having a characterized reference standard of CAS 64485-89-8 (≥95% purity by HPLC, with COA/NMR/MS documentation) enables validated analytical methods for batch release testing, stability studies, and process validation . The compound's distinct retention time and UV absorption profile facilitate its detection at trace levels in finished cephalosporin products.

Academic and Industrial Research on Protecting Group Strategies in β-Lactam Chemistry

Beyond direct manufacturing, this compound serves as a model substrate for research into protecting group orthogonality in β-lactam antibiotic synthesis. The trityl group's acid-lability profile (clean removal in 55% formic acid) compared to other protecting groups (Boc, Fmoc, Cbz) makes it a useful benchmark in studies of tandem protection/deprotection sequences . Published kinetic data on tritylamine deprotection (88–97% formic acid, room temperature, 85–95% yield) provide a quantitative framework for designing multi-step cephalosporin syntheses where the order of deprotection matters .

Quote Request

Request a Quote for Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.